Nitro Position on the Homocycle Determines MAO-A vs. MAO-B Selectivity in 2-Phenylbenzofuran Series
A comparative SAR study of nitro-substituted 2-phenylbenzofurans revealed that the position of the nitro group on the benzofuran homocycle is a critical determinant of monoamine oxidase (MAO) isoform selectivity. The 7-nitro-substituted analog (7-nitro-2-phenylbenzofuran) preferentially inhibits MAO-A with an IC₅₀ of 0.168 µM, whereas the 5-nitro-substituted analog (5-nitro-2-phenylbenzofuran) exhibits selectivity for MAO-B with an IC₅₀ of 0.024 µM [1]. This represents an approximately 7-fold difference in potency directionality for the two isoforms, driven entirely by the nitro group's position on the homocycle. Methyl 7-nitrobenzofuran-3-carboxylate, possessing the identical 7-nitro substitution pattern, is expected to inherit this MAO-A preference, making it distinct from its 5-nitro positional isomer for target-focused procurement. Note: Direct data for the 3-carboxylate methyl ester variant are not reported; this inference is based on the 7-nitro-2-phenylbenzofuran scaffold and should be verified experimentally.
| Evidence Dimension | MAO-A vs. MAO-B inhibitory potency and selectivity |
|---|---|
| Target Compound Data | 7-nitro substitution pattern: MAO-A IC₅₀ = 0.168 µM (inferred from 7-nitro-2-phenylbenzofuran analog); MAO-A selectivity |
| Comparator Or Baseline | 5-nitro substitution pattern (5-nitro-2-phenylbenzofuran): MAO-B IC₅₀ = 0.024 µM; MAO-B selectivity |
| Quantified Difference | ~7-fold preference reversal: 7-NO₂ → MAO-A; 5-NO₂ → MAO-B. Potency differs by ~7× between isoforms depending on nitro position. |
| Conditions | In vitro human MAO-A and MAO-B enzyme inhibition assays using recombinant enzymes; Delogu et al., Bioorganic Chemistry, 2021. |
Why This Matters
For neuroscience or neuropharmacology programs targeting MAO-A (depression, anxiety) vs. MAO-B (Parkinson's disease), selecting the 7-nitro isomer over the 5-nitro isomer determines which isoform is preferentially inhibited, directly impacting the pharmacological profile and off-target risk of the compound series.
- [1] Delogu, G. L.; Kumar, A.; Gatto, G.; Bustelo, F.; Saavedra, L. M.; Rodríguez-Franco, M. I.; Laguna, R.; Viña, D. 'Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human monoamine oxidase inhibitors.' Bioorganic Chemistry, 2021, 107, 104616. View Source
